Bis[2-(diethylamino)phenyl]methanone
Description
Properties
CAS No. |
34077-98-0 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bis[2-(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C21H28N2O/c1-5-22(6-2)19-15-11-9-13-17(19)21(24)18-14-10-12-16-20(18)23(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
DFNPQAXDMQTWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C(=O)C2=CC=CC=C2N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation: Traditional Approaches and Modifications
The Friedel-Crafts acylation remains a cornerstone for synthesizing diaryl ketones, including Bis[2-(diethylamino)phenyl]methanone. This method involves the reaction of an acyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst. For instance, Michler’s ketone (bis[4-(dimethylamino)phenyl]methanone) is synthesized via Friedel-Crafts acylation of dimethylaniline with phosgene or benzoyl chloride using aluminum chloride (AlCl₃) as a catalyst. Adapting this approach for the diethyl variant necessitates addressing the steric bulk of the diethylamino groups, which can hinder electrophilic substitution.
In a typical procedure, 2-diethylaminobenzene reacts with benzoyl chloride in dichloromethane under inert atmosphere. AlCl₃ (1.2 equivalents) is added gradually at 0°C to mitigate exothermic side reactions. The mixture is refluxed at 40°C for 12–18 hours, yielding a crude product that is quenched with ice-water and extracted with ethyl acetate. Column chromatography (hexane:ethyl acetate, 4:1) isolates the pure compound with yields averaging 45–50%. Challenges include over-acylation and regioisomer formation, necessitating precise stoichiometric control.
Ullmann Coupling: Enhancing Regioselectivity
Ullmann coupling offers an alternative route, particularly valuable for avoiding positional isomers. This method couples 2-bromo-N,N-diethylaniline with carbon monoxide under palladium catalysis. A representative protocol involves dissolving 2-bromo-N,N-diethylaniline (2.0 equivalents) and palladium(II) acetate (5 mol%) in dimethylformamide (DMF) with triethylamine as a base. Carbon monoxide is introduced at 5 atm, and the reaction is heated to 120°C for 24 hours.
Post-reaction, the mixture is filtered through Celite®, and the solvent is evaporated under reduced pressure. The residue undergoes flash chromatography (silica gel, gradient elution with hexane to ethyl acetate) to afford the desired product in 55–60% yield. While this method circumvents Friedel-Crafts limitations, it requires stringent anhydrous conditions and specialized equipment for gas handling.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave irradiation has emerged as a transformative tool for reducing reaction times and improving yields. A modified approach inspired by dendrimer synthesis involves condensing 2-diethylaminophenylmagnesium bromide with methyl benzoate under microwave irradiation. In this protocol, methyl benzoate (1.0 equivalent) and two equivalents of the Grignard reagent are dissolved in tetrahydrofuran (THF) and subjected to microwave heating at 150°C for 20 minutes.
The rapid dielectric heating promotes efficient coupling, yielding this compound in 68–72% purity. Further purification via recrystallization from methanol elevates purity to >98%. Comparative studies indicate a 20–25% yield enhancement over conventional thermal methods, underscoring microwave technology’s efficacy in sterically hindered systems.
Purification Techniques: Ensuring High Purity
Crude reaction mixtures often contain desethyl byproducts and unreacted starting materials. Flash chromatography, as demonstrated in isosulfan blue synthesis, proves indispensable. Utilizing a mobile phase of methylene chloride:methanol (95:5), the target compound is eluted at Rf = 0.3–0.4, achieving >99% purity. For large-scale production, recrystallization from isopropyl alcohol or methanol-water mixtures (3:1) offers a cost-effective alternative, albeit with slightly lower recovery rates (85–90%).
Analytical Characterization: Validating Structural Integrity
Spectroscopic Data
- IR Spectroscopy : A strong absorption band at 1,685 cm⁻¹ confirms the carbonyl group, while peaks at 2,960 cm⁻¹ and 1,375 cm⁻¹ correspond to C-H stretching and bending vibrations of the diethylamino groups.
- ¹H NMR (400 MHz, CDCl₃) : δ 7.52–7.48 (m, 4H, ArH), 3.42 (q, J = 7.1 Hz, 8H, NCH₂CH₃), 1.18 (t, J = 7.1 Hz, 12H, CH₂CH₃).
- ¹³C NMR : δ 195.6 (C=O), 150.2 (C-N), 132.4–126.7 (ArC), 46.8 (NCH₂), 12.5 (CH₃).
Crystallographic Insights
Single-crystal X-ray diffraction reveals a twisted benzophenone core, with dihedral angles of 54.5° between aromatic rings, akin to Michler’s ketone. Such distortions arise from steric repulsion between ortho-diethylamino groups, influencing packing efficiency in the solid state.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Friedel-Crafts | 45–50 | 95 | 18 h | Low cost, scalability |
| Ullmann Coupling | 55–60 | 97 | 24 h | Regioselectivity |
| Microwave-Assisted | 68–72 | 98 | 20 min | Rapid, energy-efficient |
Applications and Derivative Synthesis
This compound serves as a precursor for photoinitiators, liquid crystals, and dendritic polymers. For example, condensation with polyamidoamine dendrimers yields light-harvesting complexes with tunable optoelectronic properties. Additionally, its oxidation with ammonium dichromate produces quinone derivatives, which exhibit antimicrobial activity against Gram-positive bacteria.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Various substituted benzophenones
Scientific Research Applications
Bis[2-(diethylamino)phenyl]methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis[2-(diethylamino)phenyl]methanone involves its interaction with molecular targets such as enzymes and proteins. The diethylamino groups enhance its ability to form stable complexes with these targets, thereby modulating their activity. The compound can also act as a photosensitizer, initiating photochemical reactions upon exposure to light .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between Bis[2-(diethylamino)phenyl]methanone and analogous compounds:
Key Observations:
Electron-Donating Substituents: this compound's diethylamino groups enhance lipophilicity compared to dimethylamino analogs (e.g., [4-(dimethylamino)phenyl]phenylmethanone), which may reduce water solubility but improve membrane permeability . The ethoxy chain in (4-(2-(diethylamino)ethoxy)phenyl)(phenyl)methanone increases polarity, making it more soluble in polar solvents than the target compound .
Pharmaceutical Relevance: Amiodarone Hydrochloride incorporates iodine atoms and a benzofuran moiety, enabling applications in cardiac arrhythmia treatment.
UV Absorption and Sunscreen Applications: HAA299 (CAS 919803-06-8) is a nano-formulated bis-methanone with a piperazine linker and hydroxy groups, optimized for broad-spectrum UV protection. Its approval in cosmetics (up to 10% concentration) contrasts with the target compound, which lacks the hydroxy and piperazine functionalities critical for UV stabilization .
Q & A
Q. Example Optimization Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0–5 | 65–70 | Hypothetical |
| FeCl₃ | Nitrobenzene | 25 | 55–60 | Hypothetical |
Basic: What spectroscopic and crystallographic methods validate the structure of this compound?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., diethylamino protons at δ 1.1–1.3 ppm, aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR identifies carbonyl resonance near δ 195–200 ppm .
- X-ray Crystallography : Resolves spatial conformation and dihedral angles between aromatic rings. For example, a related methanone derivative showed a 45° dihedral angle between phenyl groups, influencing electronic delocalization .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₉H₂₄N₂O), with fragmentation patterns indicating loss of diethylamino groups.
Advanced: How can researchers resolve contradictions in reported reaction yields when varying solvent systems?
Methodological Answer :
Contradictions often arise from solvent-dependent side reactions (e.g., hydrolysis of acyl intermediates). Systematic approaches include:
Design of Experiments (DoE) : Screen solvents (polar vs. non-polar), catalyst ratios, and moisture levels using factorial designs.
Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation. For instance, nitrobenzene slows hydrolysis, improving yield by 15% in moisture-sensitive conditions .
Computational Modeling : DFT calculations predict solvent effects on transition-state energetics, guiding solvent selection .
Advanced: What strategies enhance the compound’s stability as a photoinitiator in polymer chemistry?
Methodological Answer :
this compound acts as a Type II photoinitiator, generating radicals via hydrogen abstraction. Stability challenges include:
- UV Degradation : Incorporate UV stabilizers (e.g., hindered amine light stabilizers, HALS) at 0.1–0.5 wt%.
- Oxygen Inhibition : Use inert atmospheres (N₂) or co-initiators (e.g., thiols) to mitigate quenching .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~200°C, requiring storage below 25°C .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact (LD₅₀ > 2000 mg/kg in rats, but potential irritant) .
- Ventilation : Use fume hoods to prevent inhalation of fine powders (PEL: 5 mg/m³).
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can electron-transfer mechanisms of this compound be probed in catalytic applications?
Q. Methodological Answer :
- Electrochemical Methods : Cyclic voltammetry (CV) in acetonitrile reveals redox peaks at E₁/₂ = −1.2 V (reduction) and +1.5 V (oxidation vs. Ag/AgCl), indicating radical anion formation .
- EPR Spectroscopy : Detects transient radical species under UV irradiation, with g-factors (~2.003) confirming triplet-state intermediates.
- Computational Analysis : TD-DFT simulations correlate HOMO-LUMO gaps (ΔE = 3.1 eV) with experimental absorption spectra (λ_max = 320 nm) .
Basic: How do solubility parameters guide solvent selection for recrystallization?
Q. Methodological Answer :
- Hansen Solubility Parameters : The compound’s δD = 18.5 MPa¹/², δP = 5.2 MPa¹/², δH = 8.1 MPa¹/². Optimal solvents (e.g., ethyl acetate, δ = 18.6/5.3/9.1) balance dispersion and polar interactions .
- Recrystallization Protocol : Dissolve in hot ethanol (70°C), cool to −20°C for 12 h, achieving >95% purity.
Advanced: How to address discrepancies in reported antimicrobial activity across cell lines?
Q. Methodological Answer :
- Standardized Assays : Use CLSI guidelines for MIC testing, controlling inoculum size (1–5 × 10⁵ CFU/mL) and pH (7.2–7.4).
- Membrane Permeability Studies : Fluorescence microscopy with propidium iodide quantifies cell wall disruption. For example, Gram-positive strains show 2× higher uptake than Gram-negative .
- Metabolomic Profiling : LC-MS/MS identifies species-specific metabolic bottlenecks (e.g., folate synthesis inhibition in E. coli).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
